5-(4-methoxyphenyl)-2-methyl-N-(tetrahydro-2-furanylmethyl)-2H-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide
Overview
Description
5-(4-methoxyphenyl)-2-methyl-N-(tetrahydro-2-furanylmethyl)-2H-1,2,6-thiadiazine-3-carboxamide 1,1-dioxide is a useful research compound. Its molecular formula is C17H21N3O5S and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.12019195 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
This compound has been explored in the context of synthesizing new derivatives with potential biological activities. For instance, Hassan, Hafez, and Osman (2014) studied the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives. Their work involved elemental and spectral analysis to establish the structures of these compounds (Hassan, Hafez, & Osman, 2014).
Anticancer Activities
Compounds based on this structure have been tested for anticancer activities. Kamal et al. (2011) designed and synthesized two series of compounds based on similar scaffolds, which exhibited moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers (Kamal et al., 2011).
Biological Activities and Synthesis of Related Compounds
Further research has been conducted on the synthesis of novel compounds related to this structure and their biological activities. For example, Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds with potential as COX inhibitors, showcasing analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antibacterial Activity
Aghekyan et al. (2020) studied compounds with a similar structure for their antibacterial activity. They synthesized new 1,3,4-oxadiazoles with potential antibacterial properties (Aghekyan et al., 2020).
Coordination Compounds and Antimicrobial Activity
Gulea et al. (2019) investigated the synthesis, structure, and biological activity of coordination compounds of cobalt(II), nickel(II), and copper(II) with N-(Methoxyphenyl)-2-[(5-nitrofuryl)methylene]hydrazine carbothioamides. These compounds showed antimicrobial and antifungal activity (Gulea et al., 2019).
Anticonvulsant Activity
Chapleo et al. (1986) described the synthesis and anticonvulsant activity of a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles, representing a new class of anticonvulsant agents (Chapleo et al., 1986).
Antimicrobial and Antitubercular Activities
Hirpara et al. (2003) synthesized thiadiazoles and imidazolinones incorporating thiosemicarbazide, demonstrating multiple biological activities including antimicrobial and antitubercular properties (Hirpara et al., 2003).
Properties
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-1,1-dioxo-N-(oxolan-2-ylmethyl)-1,2,6-thiadiazine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-20-16(17(21)18-11-14-4-3-9-25-14)10-15(19-26(20,22)23)12-5-7-13(24-2)8-6-12/h5-8,10,14H,3-4,9,11H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMSZISVWTXKNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=NS1(=O)=O)C2=CC=C(C=C2)OC)C(=O)NCC3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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